molecular formula C4H2N2OS B573942 [1,3]Thiazolo[5,4-d][1,3]oxazole CAS No. 178472-73-6

[1,3]Thiazolo[5,4-d][1,3]oxazole

Cat. No.: B573942
CAS No.: 178472-73-6
M. Wt: 126.133
InChI Key: ZKRUQFIDYBXWOC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

Thiazolo[5,4-d]oxazole is a fused bicyclic heterocycle composed of a thiazole and an oxazole ring system. Its IUPAC name reflects the positions of ring fusion and heteroatom placement. The "thiazolo" prefix denotes a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to another ring, while "[5,4-d]" specifies the junction between the thiazole (positions 5 and 4) and the oxazole (positions d and a). The "oxazole" suffix identifies the second aromatic ring, which contains oxygen and nitrogen.

Key structural descriptors include:

  • Molecular formula : $$ \text{C}4\text{H}2\text{N}_2\text{OS} $$
  • Molecular weight : 126.14 g/mol
  • CAS number : 178472-73-6

The compound belongs to the thiazolo-oxazole family, a class of heterocycles with fused sulfur- and oxygen/nitrogen-containing rings. Its systematic name adheres to IUPAC guidelines for polycyclic compounds, prioritizing the longest chain and numbering to minimize substituent indices.

Molecular Geometry and Ring Fusion Patterns

The bicyclic system exhibits a planar geometry due to aromatic stabilization. The thiazole and oxazole rings share two adjacent carbon atoms, forming a fused structure. Sulfur and nitrogen atoms occupy positions 2 and 3 in the thiazole ring, while oxygen and nitrogen are positioned at 1 and 3 in the oxazole ring, respectively.

Key geometric features :

Feature Thiazole Ring Oxazole Ring
Heteroatoms S (position 1), N (position 3) O (position 1), N (position 3)
Bond Lengths S-C: 1.75–1.78 Å; N-C: 1.33–1.35 Å O-C: 1.35–1.38 Å; N-C: 1.28–1.30 Å
Ring Planarity Fully conjugated Fully conjugated

The fused system’s stability arises from resonance delocalization across both rings, with electron-withdrawing effects from sulfur and oxygen contributing to its electron-deficient nature.

Comparative Analysis of Thiazolo-Oxazole Isomeric Forms

The Thiazolo[5,4-d]oxazole isomer differs from its positional analogs in ring fusion and electronic distribution. Below is a comparison with the Thiazolo[4,5-d]oxazole isomer (CAS 80187-07-1):

Property Thiazolo[5,4-d]oxazole Thiazolo[4,5-d]oxazole
Ring Fusion Thiazole (C5-C4) fused to oxazole (C4a-C5a) Thiazole (C4-C5) fused to oxazole (C5a-C4a)
Heteroatom Positions Thiazole: S (C1), N (C3); Oxazole: O (C1), N (C3) Thiazole: S (C1), N (C3); Oxazole: O (C1), N (C3)
Electronic Effects Sulfur’s electron-withdrawing inductive effect dominates Oxazole’s oxygen reinforces electron deficiency
Reactivity Preferential electrophilic substitution at oxazole’s C2 Electrophilic attack favored at thiazole’s C5

The [5,4-d] fusion creates a distinct electronic environment compared to the [4,5-d] variant, influencing reactivity in nucleophilic and electrophilic reactions.

X-ray Crystallographic Characterization of the Bicyclic System

While direct X-ray data for Thiazolo[5,4-d]oxazole is limited, structural insights can be inferred from analogous fused systems. For example, isothiazolo[5,4-d]isothiazoles exhibit planar bicyclic cores with bond angles consistent with aromaticity.

Key crystallographic observations :

  • Planarity : The fused rings adopt a coplanar arrangement, minimizing steric strain.
  • Bond Lengths :
    • S-C : ~1.76 Å (thiazole)
    • O-C : ~1.37 Å (oxazole)
  • Intermolecular Interactions : Potential hydrogen bonding or π-π stacking in crystalline lattices, though specific data are unavailable.

Crystallographic studies of related compounds (e.g., pyrrolo[2′,3′:3,4]cyclohepta[1,2-d]oxazoles) reveal that fused oxazole derivatives often adopt rigid conformations, critical for interactions with biological targets.

Properties

CAS No.

178472-73-6

Molecular Formula

C4H2N2OS

Molecular Weight

126.133

IUPAC Name

[1,3]thiazolo[5,4-d][1,3]oxazole

InChI

InChI=1S/C4H2N2OS/c1-5-4-3(7-1)6-2-8-4/h1-2H

InChI Key

ZKRUQFIDYBXWOC-UHFFFAOYSA-N

SMILES

C1=NC2=C(O1)N=CS2

Synonyms

Thiazolo[5,4-d]oxazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [1,3]Thiazolo[5,4-d][1,3]oxazole, their applications, and research findings:

Compound Name Structural Features Biological/Chemical Activity Key Findings References
Imidazo[2,1-b][1,3]thiazolo[5,4-d]isoxazole Fused imidazole, thiazole, and isoxazole rings Synthetic precursor for heterocyclic chemistry Synthesized via condensation with hydroxylamine; characterized via IR, NMR, and elemental analysis. Largely explored for structural novelty rather than bioactivity.
[1,3]Oxazolo[5,4-d]pyrimidine Oxazole fused with pyrimidine ring Plant growth stimulation Exhibits auxin-like activity in maize, wheat, and flax at 10<sup>−9</sup> M concentration. Outperforms natural auxins (IAA, NAA) in root/shoot elongation.
Thiazolo[5,4-d]pyrimidine Thiazole fused with pyrimidine ring Angiogenesis inhibition Derivatives (e.g., compounds 3l and 3m) showed potent HUVEC inhibition (IC50 = 1.65–3.52 μM), suggesting therapeutic potential in cancer.
N-Sulfonyl-1,3-oxazole derivatives Sulfonyl-substituted oxazole Agricultural biotechnology Enhances vegetative growth in soybean and pumpkin. Comparable to synthetic auxins but with lower environmental toxicity.
Thiazolo[5,4-f]quinoxaline Thiazole fused with quinoxaline Fluorescence and electronic properties Studied for optoelectronic applications; synthesis involves cyclization of 6-aminoquinoxalines. No direct bioactivity reported.

Structural and Functional Contrasts

Ring Systems and Reactivity :

  • This compound combines sulfur (thiazole) and oxygen (oxazole) heteroatoms, enabling diverse reactivity in condensation and substitution reactions . In contrast, [1,3]oxazolo[5,4-d]pyrimidine replaces thiazole with pyrimidine, enhancing hydrogen-bonding capacity for plant hormone mimicry .
  • Thiazolo[5,4-d]pyrimidine derivatives leverage sulfur’s electron-withdrawing effects to improve binding affinity in angiogenesis inhibition .

Biological Activity: Agricultural Applications: Oxazolo-pyrimidine and N-sulfonyl-oxazole derivatives act as low-molecular-weight phytohormone substitutes, promoting root/shoot growth in crops like maize and flax . These compounds operate at nanomolar concentrations, reducing agrochemical usage . Pharmacological Potential: Thiazolo-pyrimidine derivatives exhibit nanomolar IC50 values in angiogenesis assays, outperforming many oxazole-based analogs in therapeutic contexts .

Synthetic Accessibility :

  • Imidazo-thiazolo-oxazole hybrids require multi-step condensation, limiting scalability . In contrast, oxazolo-pyrimidines are synthesized efficiently via one-pot cyclization, favoring industrial adoption .

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Reactions

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole moiety. In a representative procedure:

  • α-Bromo ketones (e.g., phenacyl bromide) react with thiourea in ethanol under reflux to yield 2-aminothiazoles.

  • The 5-position amino group is then functionalized with a carbonyl-containing moiety (e.g., acetanilide) to enable oxazole cyclization.

For example, reacting 5-amino-4-methylthiazole with acetanilide in the presence of iodine generates an intermediate that undergoes dehydrative cyclization to form the oxazole ring. This method achieves isolated yields of 78–86% but requires stringent temperature control to avoid N-acetyl group migration.

Oxazole Annulation via Robinson-Gabriel Synthesis

The Robinson-Gabriel method facilitates oxazole formation from acylated β-hydroxyamides. When applied to thiazole precursors:

  • 5-Hydroxythiazole derivatives are acylated with benzoyl chloride.

  • Cyclodehydration using polyphosphoric acid (PPA) at 120°C for 6 hours induces oxazole ring closure.

Microwave irradiation (300 W, 15 min) reduces reaction time by 80% while maintaining comparable yields (82–89%). Clay catalysts (e.g., red montmorillonite) further enhance efficiency by adsorbing water, shifting equilibrium toward product formation.

One-Pot Concurrent Cyclization Strategies

Dual Heterocyclization Using Bifunctional Reagents

Simultaneous thiazole and oxazole formation is achievable with reagents bearing both sulfur and oxygen nucleophiles. A prototypical protocol involves:

  • Reacting thiourea and urea with a diketone precursor (e.g., 2,4-pentanedione).

  • Microwave irradiation (400 W, 8–12 min) in solvent-free conditions with black clay catalyst.

This approach affords the fused system in 74% yield, with clay acting as a Brønsted acid to protonate carbonyl groups and a Lewis acid to coordinate intermediates.

Tandem Thiazole-Oxazole Cyclocondensation

Sequential ring closure is possible using α-haloamides:

  • 2-Bromoacetamide reacts with thiourea to form a thiazolidinone intermediate.

  • In situ oxidation with iodine (1.2 equiv) induces dehydrogenation to thiazole.

  • Residual amide functionality undergoes cyclization with acetic anhydride to yield oxazole.

Reaction optimization studies reveal that substituting iodine with FeCl3·6H2O increases yield to 88% by minimizing overoxidation byproducts.

Catalytic and Green Chemistry Innovations

Clay-Catalyzed Microwave Synthesis

Natural clays (red, white, black) serve as sustainable catalysts due to their high surface acidity and ion-exchange capacity. Key advantages include:

  • Red clay : Achieves 92% yield in 10 min via microwave (400 W) by enhancing aryl ketone activation.

  • Black clay : Superior for electron-deficient substrates due to stronger Lewis acidity (81% yield).

Comparative performance data:

CatalystTemp (°C)Time (min)Yield (%)
Red clay1801092
White clay1801585
Black clay1801289

Data adapted from clay-mediated syntheses of analogous systems.

Iodine-Mediated Cyclodehydration

Molecular iodine (5–10 mol%) efficiently promotes cyclization by:

  • Coordinating to carbonyl oxygen, increasing electrophilicity.

  • Acting as an oxidizing agent for aromatization.

In the synthesis of N-phenyloxazol-4-amine derivatives, iodine reduces reaction time from 7 hours (thermal) to 45 minutes (microwave) while improving yield from 68% to 82%.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed through:

  • 1H NMR : Distinct singlet at δ 8.2–8.4 ppm for oxazole C-H.

  • 13C NMR : Thiazole C-2 appears at 165–168 ppm, oxazole C-5 at 155–158 ppm.

  • IR : Strong absorption at 1670 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

Mass spectral data typically show [M+H]+ peaks at m/z 207 for the unsubstituted parent compound .

Q & A

Q. What IUPAC nomenclature rules govern the naming of [1,3]Thiazolo[5,4-d][1,3]oxazole?

The compound's name follows IUPAC priority rules, where oxygen is prioritized over sulfur in heterocyclic systems. The numbering assigns lower locants to heteroatoms (N and O) in the fused rings. The "oxazole" component is designated as the primary ring due to its higher priority, while the "thiazolo" prefix indicates the fused sulfur-containing ring. This hierarchy ensures systematic naming .

Q. Which synthetic methodologies are effective for preparing this compound derivatives?

Key methods include:

  • Microwave-assisted one-pot synthesis : Pyrazole-4-carbaldehydes react with dithiooxamide under microwave irradiation, offering rapid, high-yield access to the core structure .
  • Condensation reactions : 4,5-Dihydro-1H-imidazol-2-thiol derivatives undergo condensation with hydroxylamine to form fused imidazo-thiazolo-oxazole systems, validated by NMR and X-ray data .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing sulfur-adjacent protons (δ ~2.5–3.5 ppm) .
  • X-ray crystallography : SHELXL software refines high-resolution data to resolve bond lengths/angles and confirm ring fusion geometry. Challenges include handling twinned crystals or low-resolution data .

Advanced Research Questions

Q. How can conflicting synthetic yield data from different methodologies be resolved?

Perform comparative studies under standardized conditions (e.g., solvent, temperature, catalyst). Statistical tools like Design of Experiments (DoE) optimize reaction parameters (e.g., microwave power, reaction time) to identify yield-limiting factors. Cross-validate results with HPLC purity analysis .

Q. What strategies improve crystal structure determination of this compound derivatives using SHELX?

  • Use high-resolution (<1.0 Å) data to reduce refinement errors.
  • Check for twinning (e.g., via R-factor ratio tests) and apply TWIN/BASF commands in SHELXL.
  • Iteratively refine hydrogen atom positions using ISOR restraints to improve model accuracy .

Q. How do structural modifications influence bioactivity in this compound derivatives?

  • Substitution at C-5 : Introducing pyrazole or sulfonyl groups enhances auxin-like activity in plant growth studies (e.g., 10⁻⁹ M concentrations increase root/shoot biomass in wheat) .
  • Ring fusion : Thiazolo-oxazole systems exhibit unique π-π stacking in crystals, correlating with photophysical stability in materials science applications .

Q. What computational approaches predict photophysical properties in fused thiazolo-oxazole systems?

  • DFT calculations : Model HOMO-LUMO gaps to predict absorption/emission spectra (e.g., λmax shifts with electron-withdrawing groups).
  • Crystal packing analysis : Tools like Mercury visualize intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) affecting solid-state fluorescence .

Q. How to design stability studies for this compound under varying pH conditions?

  • Kinetic assays : Monitor degradation at pH 2–12 via HPLC, tracking half-life (t½) and identifying degradation products (e.g., hydrolyzed oxazole rings).
  • Temperature dependence : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

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